BenchChemオンラインストアへようこそ!

Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate

Medicinal chemistry Physicochemical property optimization Kinase inhibitor design

Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate (CAS 1415812-95-1; molecular formula C₁₅H₂₃N₃O₂; molecular weight 277.36 g/mol) is a heterocyclic building block comprising a 2-aminopyridine moiety linked at the 4-position to an N-Boc-protected piperidine ring. The 2-aminopyridine substructure serves as a kinase hinge-binding motif, while the Boc-protected piperidine enables selective N-deprotection and subsequent functionalization for the construction of more complex kinase inhibitor scaffolds.

Molecular Formula C15H23N3O2
Molecular Weight 277.368
CAS No. 1415812-95-1
Cat. No. B2695084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate
CAS1415812-95-1
Molecular FormulaC15H23N3O2
Molecular Weight277.368
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NC=C2)N
InChIInChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-5-11(6-9-18)12-4-7-17-13(16)10-12/h4,7,10-11H,5-6,8-9H2,1-3H3,(H2,16,17)
InChIKeyWCIYSAZINJSFES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate (CAS 1415812-95-1): A Boc-Protected 2-Aminopyridine-Piperidine Building Block for Kinase Inhibitor Synthesis


Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate (CAS 1415812-95-1; molecular formula C₁₅H₂₃N₃O₂; molecular weight 277.36 g/mol) is a heterocyclic building block comprising a 2-aminopyridine moiety linked at the 4-position to an N-Boc-protected piperidine ring. The 2-aminopyridine substructure serves as a kinase hinge-binding motif, while the Boc-protected piperidine enables selective N-deprotection and subsequent functionalization for the construction of more complex kinase inhibitor scaffolds . This compound has been recognized as an intermediate for the synthesis of 2-amino-4-(1-piperidine) pyridine derivatives that act as dual anaplastic lymphoma kinase (ALK) and ROS1 proto-oncogene receptor tyrosine kinase inhibitors [1]. It is commercially available from multiple suppliers at purities typically ranging from 95% to 98% .

Why Generic Substitution Fails for Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate: Structural and Functional Distinctions from Closest Analogs


Although several 2-aminopyridine-piperidine/piperazine building blocks are commercially available, they are not interchangeable. The target compound uniquely combines three structural features—(i) a 2-aminopyridine ring for kinase hinge binding, (ii) a piperidine ring (rather than piperazine) attached at the pyridine 4-position, and (iii) an acid-labile Boc protecting group on the piperidine nitrogen. Substituting the piperazine analog (CAS 571189-23-6) introduces an additional hydrogen-bond acceptor (HBA = 5 vs. 4) and alters LogP (XLogP3 = 1.3 for piperazine vs. an estimated higher value for piperidine), which changes both pharmacokinetic properties and synthetic reactivity [1]. Using the free amine (deprotected 4-(piperidin-4-yl)pyridin-2-amine) eliminates the orthogonal Boc protection strategy, limiting synthetic versatility in multi-step sequences . The regioisomer with piperidine attached at the pyridine 3-position (CAS 1563529-74-7) presents a different exit vector geometry, which directly impacts the binding pose in kinase active sites as demonstrated in ALK inhibitor co-crystal structures [2].

Quantitative Differentiation Evidence for Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate vs. Closest Comparators


Piperidine vs. Piperazine Core: Hydrogen-Bond Acceptor Count and Predicted Lipophilicity Differences Impact Downstream Compound Properties

The target compound contains a piperidine ring with a single endocyclic nitrogen, yielding 4 hydrogen-bond acceptors (HBA = 4) and 1 hydrogen-bond donor (HBD = 1). In contrast, the direct piperazine analog (tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, CAS 571189-23-6) contains two endocyclic nitrogens, yielding HBA = 5 and a lower computed XLogP3 value of 1.3 [1]. The additional HBA in the piperazine analog increases polarity and may influence membrane permeability, while the reduced HBA count of the piperidine scaffold is preferred for CNS-penetrant kinase inhibitor programs where lower topological polar surface area (TPSA) is desirable .

Medicinal chemistry Physicochemical property optimization Kinase inhibitor design

Boc-Protected vs. Free Amine: Orthogonal Synthetic Versatility Enabled by Acid-Labile N-Protection

The Boc (tert-butyloxycarbonyl) group on the piperidine nitrogen of CAS 1415812-95-1 provides acid-labile protection that is orthogonal to base-labile protecting groups (e.g., Fmoc) and hydrogenolyzable groups (e.g., Cbz). This enables chemoselective deprotection under mild acidic conditions (TFA/DCM or HCl/dioxane) without affecting the 2-aminopyridine moiety. The deprotected free amine—4-(piperidin-4-yl)pyridin-2-amine—is the reactive nucleophile for subsequent amide coupling, reductive amination, or urea formation, but it lacks the protecting group required for chemoselective functionalization at other positions in complex synthetic sequences . In the synthesis of ALK/ROS1 dual inhibitors, the Boc-protected intermediate enables sequential functionalization: Boc deprotection followed by N-capping of the piperidine nitrogen with diverse electrophiles is a key step in generating compound libraries, as demonstrated by Liu et al. (2019) where nineteen 2-amino-4-(1-piperidine) pyridine derivatives were synthesized from a common Boc-protected precursor [1].

Synthetic methodology Protecting group strategy Multi-step synthesis

Regioisomeric Attachment Position: 4- vs. 3-Position Piperidine on the Pyridine Ring Determines Kinase Binding Geometry

The target compound bears the piperidine ring at the pyridine 4-position, whereas the regioisomer tert-butyl 3-(2-aminopyridin-4-yl)piperidine-1-carboxylate (CAS 1563529-74-7) places the piperidine at the pyridine 3-position . In the context of ALK kinase inhibition, the 4-position attachment provides an exit vector that positions the piperidine N-substituent toward the solvent-exposed region of the kinase active site, as confirmed by molecular docking studies of 2-amino-4-(1-piperidine) pyridine derivatives into the ALK DFG-shifted conformation [1]. The 3-position regioisomer presents a different trajectory, which would redirect substituents and likely disrupt the key hinge-binding interactions of the 2-aminopyridine core. This positional specificity is critical: the representative ALK/ROS1 dual inhibitor compound 2e (bearing the 4-(1-piperidine) substitution pattern) exhibited IC₅₀ values of 6.27 µM and 10.71 µM against ALK-addicted H3122 and ROS1-addicted HCC78 cell lines, respectively, comparable to crizotinib [1].

Kinase inhibitor design Structure-activity relationship Binding mode

Kinase Inhibitor Pathway Validation: Dual ALK/ROS1 Activity of 4-(1-Piperidine)-2-Aminopyridine Derivatives vs. Crizotinib in Drug-Resistant Mutants

The 2-amino-4-(1-piperidine) pyridine chemotype, for which CAS 1415812-95-1 serves as the protected intermediate scaffold, has demonstrated activity against clinically relevant crizotinib-resistant ALK and ROS1 mutants. The representative compound 2e showed an IC₅₀ of 41.3 nM against the crizotinib-resistant ALK L1196M mutant enzyme, approximately 2-fold more potent than crizotinib. Against the ROS1 G2032R mutant in Ba/F3 cells, compound 2e exhibited an IC₅₀ of 104.7 nM, approximately 6-fold superior to crizotinib (IC₅₀ = 643.5 nM) [1]. Furthermore, a structurally related compound (US9868720, No. 92) incorporating the 4-(2-aminopyridin-4-yl)piperidine motif demonstrated DLK inhibitory activity with an IC₅₀ of 410 nM in HEK293 cells, as assessed by JNK phosphorylation assay [2]. These data establish that the 4-(2-aminopyridin-4-yl)piperidine scaffold is a productive starting point for generating inhibitors with activity against wild-type and drug-resistant kinase variants.

ALK inhibitor ROS1 inhibitor Crizotinib resistance Non-small cell lung cancer

Commercial Availability and Purity Profile: Multi-Supplier Sourcing at 95–98% Purity with Verified Identity

CAS 1415812-95-1 is commercially available from multiple established suppliers including Santa Cruz Biotechnology (sc-506614, 100 mg at $420.00), CymitQuimica (97% purity, solid form, MW 277.36), and MolCore (NLT 98% purity, ISO-certified) . This multi-supplier availability with documented purity specifications provides supply chain redundancy that may not exist for less common regioisomers or analogs. The compound is sold as a 'Heterocyclic Building Block' for research purposes, with molecular weight confirmed at 277.36 g/mol and molecular formula C₁₅H₂₃N₃O₂ .

Chemical sourcing QC specifications Supply chain

Optimal Research and Procurement Application Scenarios for Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate (CAS 1415812-95-1)


Divergent Synthesis of ALK/ROS1 Dual Inhibitor Libraries Targeting Crizotinib-Resistant Mutants

The Boc-protected scaffold is the ideal starting material for generating focused libraries of 2-amino-4-(1-piperidine) pyridine derivatives. Following Boc deprotection, the free piperidine nitrogen can be functionalized with diverse electrophiles to produce analogs for screening against crizotinib-resistant ALK (L1196M) and ROS1 (G2032R) mutants. The validated compound 2e (IC₅₀ = 41.3 nM for ALK L1196M; 104.7 nM for ROS1 G2032R) demonstrates that this chemotype can achieve single-digit nanomolar potency against drug-resistant kinase variants [1].

DLK (MAP3K12) Inhibitor Development for Neurodegenerative Disease Programs

The 4-(2-aminopyridin-4-yl)piperidine motif forms the core of dipyridylamine-based DLK inhibitors disclosed in patent WO2013174780A1 and US9868720. Compounds incorporating this scaffold have demonstrated DLK inhibitory activity (IC₅₀ = 410 nM in HEK293 cellular assay) [2]. The Boc-protected building block enables the modular assembly of DLK inhibitor candidates through palladium-catalyzed coupling and subsequent N-functionalization [3].

Chemoselective Multi-Step Synthesis Requiring Orthogonal N-Protection of the Piperidine Ring

In synthetic sequences where the 2-aminopyridine moiety must remain unprotected during piperidine N-functionalization, the Boc group of CAS 1415812-95-1 provides the requisite orthogonality. The acid-labile Boc group can be selectively removed in the presence of base-stable protecting groups on other positions, enabling sequential functionalization strategies that are precluded when using the free amine or alternative protecting groups (e.g., Cbz, which requires hydrogenolysis conditions) .

Property-Driven Scaffold Selection: Piperidine Core Preferred Over Piperazine for CNS-Oriented Kinase Programs

For kinase inhibitor programs requiring blood-brain barrier penetration, the piperidine scaffold (HBA = 4) is structurally preferred over the piperazine analog (HBA = 5; XLogP3 = 1.3) because fewer hydrogen-bond acceptors correlate with improved CNS penetration [4]. Procurement of the piperidine building block (CAS 1415812-95-1) rather than the piperazine analog (CAS 571189-23-6) aligns with CNS drug design guidelines.

Quote Request

Request a Quote for Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.